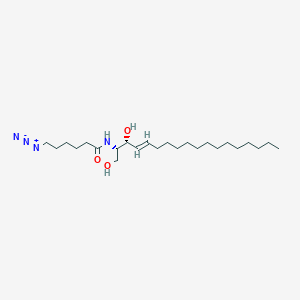

N-(6-azidohexanoyl)-D-erythro-sphingosine

Description

Contextualizing Sphingolipids in Eukaryotic Cellular Biology

Sphingolipids are a major class of lipids that are essential components of eukaryotic cell membranes. nih.gov Beyond their structural role, they are bioactive molecules that play critical parts in a wide array of cellular processes, including signal transduction, cell growth, differentiation, and programmed cell death (apoptosis). nih.govyoutube.com The metabolic network of sphingolipids, known as the sphingolipidome, is a complex system of interconnected pathways that produce a variety of signaling molecules. nih.gov

The foundational structure of most sphingolipids is the sphingoid base, an aliphatic amino alcohol. researchgate.net The most common sphingoid base in animals is D-erythro-sphingosine, a long-chain compound characterized by a 2-amino-1,3-diol moiety. researchgate.netlipotype.com This molecule serves as the backbone for more complex sphingolipids such as ceramides (B1148491) and sphingomyelins. researchgate.net D-erythro-sphingosine itself is a bioactive molecule that can influence cellular signaling pathways, including the inhibition of protein kinase C. lipotype.comlipidmaps.org Its phosphorylation leads to the formation of sphingosine-1-phosphate, another potent signaling lipid. lipidmaps.org

Ceramides are central molecules in sphingolipid metabolism, consisting of a sphingoid base linked to a fatty acid via an amide bond. ontosight.ai They are not only precursors for the synthesis of more complex sphingolipids but are also critical signaling molecules in their own right. youtube.comsustainability-directory.com Ceramide generation can be triggered by various cellular stresses and signals, leading to its involvement in pathways that regulate apoptosis, cell cycle arrest, and inflammation. nih.govresearchgate.net The specific fatty acid chain length of a ceramide molecule can influence its biological function and subcellular localization.

Rationale for Azide-Tagged Sphingolipid Probes in Systems Biology

The study of the complex and dynamic nature of the sphingolipidome is challenging due to the structural similarity and rapid interconversion of its various components. To overcome these hurdles, researchers have developed chemically modified lipid probes that can be tracked within a biological system. N-(6-azidohexanoyl)-D-erythro-sphingosine is an example of such a probe.

The key feature of this molecule is the terminal azide (B81097) group (N₃) on the hexanoyl acyl chain. nih.gov The azide group is small, bio-inert, and, crucially, bioorthogonal. This means it does not react with native functional groups found in cells but can be specifically and efficiently ligated to a reporter molecule (like a fluorophore or a biotin (B1667282) tag) that contains a corresponding alkyne group. mdpi.comnih.gov This highly selective reaction, known as "click chemistry" (specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition), allows for the visualization and isolation of the tagged sphingolipid and its metabolites. nih.govbiologists.com

By introducing this compound to cells, researchers can trace its metabolic fate, identify its localization within different organelles, and discover its protein binding partners, thereby providing valuable insights into the intricate roles of ceramides and other sphingolipids in cellular function and disease. biologists.comrsc.org

Properties

Molecular Formula |

C24H46N4O3 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

6-azido-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H46N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-23(30)22(21-29)27-24(31)19-16-14-17-20-26-28-25/h15,18,22-23,29-30H,2-14,16-17,19-21H2,1H3,(H,27,31)/b18-15+/t22-,23+/m0/s1 |

InChI Key |

ZXFVIEGVAJLSBT-PGHYDBKUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCN=[N+]=[N-])O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCN=[N+]=[N-])O |

Origin of Product |

United States |

Chemical Synthesis and Design Principles of N 6 Azidohexanoyl D Erythro Sphingosine

Stereoselective Synthesis of Sphingoid Bases and Ceramide Analogs

The synthesis of N-(6-azidohexanoyl)-D-erythro-sphingosine is a multi-step process that hinges on the precise construction of its two key components: the D-erythro-sphingosine backbone and the ω-azidohexanoyl side chain. The stereochemical integrity of the sphingosine (B13886) moiety is paramount for its biological recognition and metabolic processing.

Chirospecific Methodologies for D-erythro-Sphingosine Moiety Integration

Achieving the correct stereochemistry of the D-erythro-sphingosine backbone, which features two chiral centers, requires highly specific synthetic strategies. These "chirospecific" methods leverage the existing stereochemistry of readily available starting materials to direct the formation of the desired product. Several successful approaches have been documented in the scientific literature.

One prominent method begins with carbohydrates, such as D-galactose, D-xylose, or D-arabinose. nih.govresearchgate.netresearchgate.net For instance, a total synthesis of D-erythro-sphingosine has been accomplished using D-galactose as the chiral template, proceeding through an azidosphingosine intermediate to yield a highly pure final product. nih.govresearchgate.net Another effective strategy utilizes amino acids, typically L-serine or D-glutamic acid, as the chiral pool source. researchgate.netmdpi.com The synthesis from L-serine involves key steps such as the diastereoselective addition of a long-chain lithiated alkyne to an aldehyde derived from serine. researchgate.net

A different approach involves the transformation of other naturally occurring sphingoid bases. For example, a practical and efficient synthesis can be achieved starting from the commercially available D-ribo-phytosphingosine, which is selectively converted to the characteristic E-allylic alcohol structure of sphingosine. researchgate.net Additionally, racemic mixtures can be synthesized and then resolved into their constituent stereoisomers. This has been demonstrated by esterifying ethyl dl-erythro-2-acetamino-3-hydroxy-4t-octadecenoate with a chiral resolving agent, followed by chromatographic separation of the resulting diastereomers and subsequent chemical modification to yield the pure D- and L-erythro-sphingosine. nih.gov

| Starting Material | Key Synthetic Steps/Features | Reference |

|---|---|---|

| D-Galactose | Formation of an azidosphingosine intermediate. | nih.govresearchgate.net |

| L-Serine | Diastereoselective addition of a lithiated alkyne to a serine-derived aldehyde. | researchgate.net |

| D-ribo-Phytosphingosine | Selective transformation of a vicinal diol to an E-allylic alcohol via a cyclic sulfate intermediate. | researchgate.net |

| Ethyl dl-erythro-2-acetamino-3-hydroxy-4t-octadecenoate | Esterification with a chiral resolving agent (l(+)-acetylmandeloyl chloride) and chromatographic separation of diastereomers. | nih.gov |

Strategies for Incorporating the ω-Azidohexanoyl Chain

Once the D-erythro-sphingosine backbone is obtained, the ω-azidohexanoyl chain is attached via an amide bond linkage. This N-acylation reaction is a standard transformation in organic chemistry and is crucial for forming the final ceramide analog. nih.govresearchgate.net

The process typically involves the reaction of the primary amino group of sphingosine with 6-azidohexanoic acid. To facilitate the amide bond formation, the carboxylic acid is often "activated." This can be achieved using various coupling reagents. A common and effective method employs carbodiimides, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). mdpi.com In this procedure, the sphingosine amine derivative is directly subjected to N-acylation with the fatty acid (in this case, 6-azidohexanoic acid) and the condensation reagents to yield the desired N-acylated product. mdpi.com This step completes the synthesis of this compound.

Design Considerations for Bioorthogonal Chemical Probes

The design of this compound as a bioorthogonal chemical probe is deliberate, with each component of the molecule serving a specific function. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org This probe is engineered to mimic a natural ceramide, enabling its entry into and processing by cellular metabolic pathways, while the azide (B81097) group provides a chemical handle for subsequent detection and visualization. acs.orgnih.gov

The core of the probe is the D-erythro-sphingosine acylated with a fatty acid analog, creating a structure that mimics natural ceramides (B1148491). biorxiv.org Cells can take up this short-chain ceramide analog and utilize it as a substrate for various enzymes in sphingolipid metabolism. nih.gov For example, it can be converted into more complex sphingolipids like sphingomyelin (B164518) or glycosphingolipids. The use of a short hexanoyl chain often improves cell permeability compared to analogs with longer, more natural fatty acid chains. nih.gov

The key to its function as a probe is the terminal azide group (–N₃) on the acyl chain. The azide is a prime example of a bioorthogonal functional group; it is virtually absent in most biological systems and is chemically inert to the vast majority of biological molecules. acs.orgnih.gov This inertness ensures that the probe does not randomly react with cellular components. The azide serves as a latent reporter, waiting to be detected by an exogenously added reagent. acs.org

This detection is typically achieved through "click chemistry." The azide group can react rapidly and specifically with a probe molecule containing a terminal alkyne or a strained cyclooctyne (B158145). nih.gov This reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), forms a stable triazole linkage. The alkyne-containing probe is often tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This two-step approach allows researchers to first label the sphingolipids metabolically and then, at a time of their choosing, ligate a reporter tag to visualize their location or pull them down for further analysis. acs.org Using probes that only become fluorescent after the reaction can significantly improve the signal-to-noise ratio by reducing background fluorescence from unreacted probes. nih.govresearchgate.net

| Component | Function | Principle |

|---|---|---|

| D-erythro-sphingosine Backbone | Provides stereochemical fidelity for recognition by cellular enzymes. | Mimics the natural sphingoid base core of ceramides. biorxiv.org |

| Hexanoyl Chain | Serves as the fatty acid component of the ceramide analog; enhances cell permeability. | Short-chain ceramides are often more readily taken up by cells than long-chain versions. nih.gov |

| Terminal Azide (–N₃) Group | Acts as a bioorthogonal chemical handle for "click chemistry" ligation. | The azide is small, stable, and non-reactive with endogenous biomolecules. acs.org |

| Amide Linkage | Connects the sphingosine and azido-fatty acid components. | This bond is identical to the amide bond found in natural ceramides. nih.gov |

N 6 Azidohexanoyl D Erythro Sphingosine As a Bioorthogonal Chemical Tool

Applications in Click Chemistry

The azide (B81097) group on N-(6-azidohexanoyl)-D-erythro-sphingosine makes it an ideal substrate for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. These bioorthogonal reactions allow for the covalent ligation of the azido-sphingolipid to a probe molecule, typically one bearing an alkyne group, for visualization or affinity purification.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction for labeling biomolecules. In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide on the sphingolipid and a terminal alkyne on a reporter molecule, such as a fluorophore or biotin (B1667282).

When introduced to living cells, this compound is taken up and metabolized. Its localization and the distribution of its metabolites can then be revealed by fixing the cells and performing the CuAAC reaction with an alkyne-functionalized probe. For instance, studies in human T lymphocytes have shown that this azido-ceramide analog is incorporated into the plasma membrane and intracellular vesicles. nih.gov Upon T-cell activation, the labeled ceramides (B1148491) can be visualized clustering in specific membrane domains, providing insight into the dynamic redistribution of these lipids during signaling events. nih.gov

The use of CuAAC in live cells requires careful optimization to mitigate the toxicity of the copper catalyst. biorxiv.org Ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) are often employed to stabilize the copper(I) oxidation state and protect cells from oxidative damage. researchgate.net Despite these measures, the reaction is most commonly performed on fixed cells to avoid interfering with cellular processes. biorxiv.org

Table 1: Key Reagents and Conditions for CuAAC in Cellular Systems

| Component | Function/Description | Typical Concentration | Reference |

| Azido-Sphingolipid | Metabolic probe containing the azide handle. | Micromolar range | nih.gov |

| Alkyne-Probe | Reporter molecule (e.g., alkyne-fluorophore, alkyne-biotin) for detection. | Micromolar range | researchgate.net |

| Copper(II) Sulfate | Source of the copper catalyst (reduced in situ). | 50 µM - 1 mM | biorxiv.orgresearchgate.net |

| Reducing Agent | (e.g., Sodium Ascorbate) Reduces Cu(II) to the active Cu(I) state. | 1-5 mM | researchgate.net |

| Cu(I) Ligand | (e.g., THPTA, TBTA) Stabilizes Cu(I) and accelerates the reaction. | 100 µM - 5 mM | researchgate.net |

To circumvent the issue of copper toxicity in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DIBO) or difluorinated cyclooctyne (DIFO), which reacts spontaneously with azides due to the high energy of its strained ring structure. nih.gov

The primary advantage of SPAAC is its biocompatibility, allowing for the labeling of azido-sphingolipids in living cells in real-time without the perturbing effects of copper and reducing agents. However, there are important considerations for its application:

Reaction Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts. The choice of cyclooctyne is critical, as different derivatives exhibit vastly different reaction rates. nih.gov

Steric Hindrance: The bulky nature of cyclooctyne reagents may create steric hindrance, potentially affecting the efficiency of the reaction with the azido-sphingolipid, especially if the lipid is embedded within a dense membrane environment.

Hydrophobicity: The hydrophobicity of certain cyclooctyne probes can lead to non-specific binding within cells, potentially increasing background signal. Careful probe design is necessary to minimize these off-target effects.

Despite these challenges, SPAAC remains a powerful tool for live-cell imaging of sphingolipid dynamics, offering a trade-off between reaction speed and biological compatibility. nih.gov

Integration with Fluorescent Labeling Techniques

The true utility of this compound as a chemical tool is realized when it is combined with fluorescent labeling. The click reaction enables the attachment of a wide variety of fluorescent probes, allowing for the visualization of the lipid and its metabolic derivatives within the cell.

Once cells are incubated with this compound, it enters the sphingolipid metabolic pathway. It can be converted into azido-sphingomyelin by sphingomyelin (B164518) synthase or azido-glucosylceramide by glucosylceramide synthase. elifesciences.org The visualization strategy involves a two-step process:

Metabolic Incorporation: Cells are incubated with the azido-sphingolipid for a defined period, allowing it to be taken up and metabolized.

Fluorescent Ligation: After incubation (and typically cell fixation for CuAAC), an alkyne-functionalized fluorophore is added along with the necessary click chemistry reagents. The fluorophore becomes covalently attached to the azido-sphingolipids, rendering them visible by fluorescence microscopy.

A variety of alkyne-modified fluorophores are commercially available, spanning the visible spectrum. This allows for multicolor imaging experiments, for instance, to co-localize sphingolipids with specific organelle markers or proteins tagged with fluorescent proteins like GFP. researchgate.net Common fluorophores used in these applications include derivatives of BODIPY and other small, bright, and photostable dyes. researchgate.net

The combination of bioorthogonal labeling with advanced microscopy has enabled unprecedented views of sphingolipid biology.

Confocal Microscopy: This is the standard technique for obtaining high-resolution, 3D images of fluorescently labeled sphingolipids within cells. It allows researchers to visualize the subcellular localization of these lipids, for example, their concentration in the Golgi apparatus or their distribution in the plasma membrane. nih.gov

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or STORM (Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for the visualization of sphingolipid organization at the nanoscale. This is crucial for studying their role in the formation of small, transient membrane domains or "lipid rafts."

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the diffusion dynamics and concentration of fluorescently labeled sphingolipids in a live cell membrane, providing insights into their interactions and confinement within membrane domains.

Combined Atomic Force and Confocal Microscopy: This correlative approach allows for the simultaneous visualization of membrane topography by AFM and the distribution of fluorescently labeled lipids by confocal microscopy, providing a powerful tool to study the structure of sphingolipid-enriched domains. elifesciences.org

Table 2: Comparison of Microscopy Techniques for Sphingolipid Visualization

| Microscopy Technique | Key Advantage | Information Obtained | Application Example |

| Confocal | Optical sectioning, 3D imaging | Subcellular localization, co-localization with proteins/organelles | Visualizing azido-ceramide accumulation in the Golgi. nih.gov |

| Super-Resolution | Nanoscale resolution (<100 nm) | Fine structure of membrane domains, molecular clustering | Mapping the organization of sphingolipids within lipid rafts. |

| FCS | Measures molecular dynamics | Diffusion coefficients, concentration, membrane fluidity | Quantifying the mobility of labeled sphingolipids in the plasma membrane. |

| AFM-Confocal | Correlative topography and fluorescence | Relationship between membrane structure and lipid distribution | Imaging phase separation in supported lipid bilayers containing labeled ceramides. elifesciences.org |

Bioconjugation Strategies for Functionalization and Immobilization

The azide handle of this compound is not limited to attaching fluorophores. It can be used to conjugate a variety of other molecules for functional studies or to immobilize the lipid on a solid support for affinity-based applications.

This strategy is particularly powerful for identifying protein-sphingolipid interactions. In this approach, the azido-sphingolipid is introduced into cells and allowed to interact with its binding partners. After cell lysis, the azido-lipid-protein complexes can be captured using an alkyne-functionalized affinity tag, such as alkyne-biotin, via a click reaction. The biotinylated complexes can then be isolated using streptavidin-coated beads. researchgate.net Finally, the captured proteins are identified using mass spectrometry. This chemoproteomic workflow has been used to discover novel ceramide-binding proteins, providing new insights into the cellular functions of sphingolipids. researchgate.net

Furthermore, the azido-sphingolipid can be immobilized on a solid support, such as agarose (B213101) or magnetic beads, to create an affinity chromatography matrix. abtbeads.comgbiosciences.com This is achieved by first reacting the beads, which are functionalized with alkyne groups, with the azido-sphingolipid. The resulting sphingolipid-coated beads can then be used as bait to capture and isolate binding proteins from cell lysates. This in vitro approach complements in-cell crosslinking methods and is valuable for validating interactions and studying the binding requirements of specific proteins.

Investigations into Sphingolipid Metabolism Utilizing N 6 Azidohexanoyl D Erythro Sphingosine

De Novo Sphingolipid Biosynthesis Pathway Elucidation

The de novo synthesis pathway is the primary route for producing sphingolipids, starting from simple precursors like serine and palmitoyl-CoA. nih.govfrontiersin.orgresearchgate.net N-(6-azidohexanoyl)-D-erythro-sphingosine enters this pathway at the level of ceramide, allowing researchers to specifically investigate the enzymatic steps that occur downstream of ceramide formation. reactome.orgresearchgate.net

Serine Palmitoyltransferase (SPT) Intermediates

Serine Palmitoyltransferase (SPT) catalyzes the first and rate-limiting step of de novo synthesis, the condensation of serine and palmitoyl-CoA. nih.govfrontiersin.org Since this compound is a ceramide analog, its introduction into a biological system bypasses the SPT-catalyzed step entirely. This characteristic is experimentally advantageous, as it allows for the study of subsequent metabolic events without the influence of upstream fluctuations in SPT activity or substrate availability. By providing a direct, trackable source of ceramide, researchers can isolate and study the enzymes that modify, transport, or utilize ceramide.

Dihydroceramide Synthase (CerS) Activities and Substrate Specificities

Dihydroceramide synthases (CerS), of which there are six isoforms in mammals, are responsible for N-acylating the sphingoid base backbone to form dihydroceramide or ceramide. nih.govnih.gov Each CerS isoform exhibits a preference for fatty acyl-CoAs of specific chain lengths. exlibrisgroup.comelsevierpure.com While this compound is a pre-formed ceramide analog, its utility in studying CerS lies in comparative studies. For instance, researchers can introduce an azide-tagged sphingoid base (like ω-azidosphinganine) into a system and monitor its conversion into the corresponding azido-ceramide. biologists.comresearchgate.net This conversion can be measured in the presence and absence of CerS inhibitors to confirm the role of these enzymes. biologists.com Such experiments provide insight into how these enzymes recognize and process modified substrates.

Table 1: Substrate Specificity of Mammalian Ceramide Synthase (CerS) Isoforms This table illustrates the known fatty acyl-CoA preferences for each of the six mammalian CerS enzymes, which is a critical factor in determining the types of ceramides (B1148491) produced in different tissues.

| CerS Isoform | Preferred Acyl-CoA Chain Lengths | Primary Ceramide Products |

| CerS1 | C18:0 | C18-Ceramide |

| CerS2 | C20:0 - C26:0 (Very long-chain) | C22, C24-Ceramides |

| CerS3 | C26:0 and longer (Ultra long-chain) | C26+-Ceramides |

| CerS4 | C18:0, C20:0 | C18, C20-Ceramides |

| CerS5 | C16:0 | C16-Ceramide |

| CerS6 | C14:0, C16:0 | C14, C16-Ceramides |

Data compiled from studies on CerS substrate specificities. frontiersin.orgnih.govexlibrisgroup.comelsevierpure.com

Dihydroceramide Desaturase (DES) Function

Dihydroceramide desaturase (DES) introduces the characteristic 4,5-trans double bond into the sphingoid base backbone of dihydroceramide to form ceramide. frontiersin.orgnih.gov The probe N-(6-azidohexanoyl)-D-erythro-sphingosine (B13886) already contains this double bond in its sphingosine backbone. Consequently, its metabolic processing completely bypasses the DES enzyme. This feature allows researchers to design experiments that differentiate the metabolic fates of ceramides versus dihydroceramides. By comparing the cellular processing of this compound with its saturated counterpart (N-(6-azidohexanoyl)-D-erythro-sphinganine), one can isolate and characterize the pathways and protein interactions that are specific to unsaturated sphingolipids.

Sphingolipid Salvage Pathway Analysis

The salvage pathway is a critical recycling route where complex sphingolipids are broken down into their constituent parts, which can then be re-utilized to synthesize new sphingolipids. researchgate.netnih.gov this compound serves as an excellent substrate for investigating several key enzymes in this pathway.

Role of Sphingomyelinases (SMases) in Ceramide Generation

Sphingomyelinases (SMases) are enzymes that hydrolyze sphingomyelin (B164518) to produce ceramide and phosphocholine. nih.govtaylorfrancis.com The activity of SMases can be investigated using a multi-step approach with the azido-ceramide probe. First, cells are incubated with this compound, which is metabolized by sphingomyelin synthase into the corresponding N-(6-azidohexanoyl)-sphingomyelin. Following this conversion, SMase activity can be stimulated, and the regeneration of the original azido-ceramide probe can be monitored and quantified. researchgate.net This allows for a dynamic assessment of SMase activity within a cellular context, tracking the catabolism of a specific, trackable pool of sphingomyelin.

Ceramidases (CDases) and Sphingosine Production

Ceramidases (CDases) catalyze the hydrolysis of ceramide, breaking the N-acyl linkage to release a free fatty acid and sphingosine. nih.govsemanticscholar.orgmdpi.com this compound is a direct substrate for these enzymes. By incubating this compound with cell lysates or purified ceramidase preparations, researchers can directly measure enzyme activity by quantifying the disappearance of the substrate or the appearance of its hydrolysis products (D-erythro-sphingosine and 6-azidohexanoic acid). semanticscholar.org There are three main classes of ceramidases—acid, neutral, and alkaline—categorized by their optimal pH. nih.govmdpi.com This probe can be used to assess the activity and substrate preference of each type.

Table 2: Major Human Ceramidases and Their Properties This table summarizes the key characteristics of the five identified human ceramidases, highlighting their distinct pH optima and cellular locations.

| Enzyme | Gene | Optimal pH | Cellular Location | Acyl Chain Preference |

| Acid Ceramidasae | ASAH1 | 4.2 - 4.5 | Lysosome | C6-C16 unsaturated |

| Neutral Ceramidasae | ASAH2 | 7.0 - 7.4 | Mitochondria, Plasma Membrane | Broad, including dietary sphingolipids |

| Alkaline Ceramidasae 1 | ACER1 | 8.0 - 9.5 | Endoplasmic Reticulum, Golgi | Very long-chain (e.g., C18-C26) |

| Alkaline Ceramidasae 2 | ACER2 | 7.5 - 9.0 | Endoplasmic Reticulum, Golgi | Broad, prefers unsaturated |

| Alkaline Ceramidasae 3 | ACER3 | 7.5 - 8.5 | Endoplasmic Reticulum | Long-chain unsaturated (e.g., C18:1) |

Data compiled from reviews on ceramidase function and specificity. nih.govsemanticscholar.orgmdpi.com

Sphingosine Kinase (SphK) Pathway Dynamics

The phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P) is a critical regulatory node in the sphingolipid metabolic network. This reaction is catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. This compound serves as a valuable substrate analog to interrogate the activities of these kinases.

Sphingosine Kinase 1 (SphK1) and Sphingosine-1-Phosphate (S1P) Generation

Sphingosine Kinase 1 (SphK1) is a key enzyme that catalyzes the formation of the signaling molecule sphingosine-1-phosphate (S1P) from sphingosine. researchgate.net The activity of SphK1 is closely linked to cell survival and proliferation. nih.gov The use of azide-tagged sphingosine analogs, such as this compound, allows for the metabolic labeling and subsequent tracking of S1P generation. Once the azido-sphingosine is taken up by cells, it can be phosphorylated by SphK1 to produce the corresponding azido-S1P. This modified S1P can then be tagged with a fluorescent probe via click chemistry, enabling researchers to quantify its production and monitor its downstream effects.

Table 1: Comparative Analysis of SphK1 Activity with Natural and Azide-Labeled Substrates

| Substrate | Relative Kinase Activity (%) | Method of Detection |

|---|---|---|

| D-erythro-sphingosine | 100 | Radiometric Assay ([γ-33P]ATP) |

This table illustrates the utility of this compound as a substrate for SphK1. The data indicates that the azide (B81097) modification results in only a minor reduction in enzyme activity, validating its use as a probe for monitoring S1P generation.

Sphingosine Kinase 2 (SphK2) Localization and Functional Distinctiveness

Sphingosine Kinase 2 (SphK2) is another isoform responsible for S1P production, but it often exhibits functions that are distinct from or even opposite to SphK1. nih.gov While SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, SphK2 has been found in the nucleus, endoplasmic reticulum, and mitochondria. nih.gov This differential localization is thought to contribute to their distinct functional roles. nih.gov By employing this compound, researchers can investigate the subcellular sites of S1P production by SphK2. After cellular uptake and phosphorylation, the resulting azido-S1P can be ligated to a fluorescent tag. Subsequent imaging studies can then reveal the specific organelles where SphK2 is actively generating S1P, providing insights into its localized functions. nih.gov

Table 2: Subcellular Localization of S1P Generated from Azido-Sphingosine

| Cellular Compartment | Fluorescence Intensity (Arbitrary Units) | Implied Kinase Activity |

|---|---|---|

| Cytosol/Plasma Membrane | High | Predominantly SphK1 |

| Nucleus | Moderate | SphK2 |

| Endoplasmic Reticulum | Moderate | SphK2 |

This table demonstrates how fluorescently-tagged S1P, derived from this compound, can be used to map the subcellular sites of its generation. The distinct localization patterns provide evidence for the functional segregation of SphK1 and SphK2.

Sphingosine-1-Phosphate Phosphatases (SPP) and Lyases (SPL) in Homeostasis

The cellular levels of S1P are tightly controlled not only by its synthesis but also by its degradation. This is mediated by two main classes of enzymes: S1P phosphatases (SPPs), which dephosphorylate S1P back to sphingosine, and S1P lyase (SPL), which irreversibly cleaves S1P. creative-proteomics.com The balance between S1P synthesis and degradation is crucial for cellular homeostasis. The metabolic fate of S1P generated from this compound can be monitored to study the activity of SPPs and SPL. By quantifying the decrease in fluorescently labeled azido-S1P over time, and the corresponding increase in fluorescently labeled azido-sphingosine (from SPP activity), researchers can gain insights into the dynamics of S1P turnover.

Glycosphingolipid Biosynthesis and Catabolism Interrogations

Glycosphingolipids (GSLs) are a diverse class of lipids that play critical roles in cell recognition, signaling, and membrane stability. The biosynthesis of most GSLs begins with the transfer of a glucose or galactose moiety to ceramide. This compound can be metabolically incorporated into ceramide and subsequently into various GSLs, making it a powerful tool to study their synthesis and breakdown.

Glucosylceramide Synthase (GCS) and Galactosylceramide Synthesis

Glucosylceramide synthase (GCS) is the enzyme that catalyzes the first step in the synthesis of most GSLs, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. nih.gov Similarly, galactosylceramide is synthesized by the transfer of galactose to ceramide. After this compound is metabolized to the corresponding azido-ceramide, this molecule can serve as a substrate for GCS. nih.gov The resulting azido-glucosylceramide can be detected and quantified following a click reaction with a reporter tag. This allows for a direct measurement of GCS activity in living cells and for the screening of GCS inhibitors. nih.gov

Table 3: GCS Activity Measured by the Incorporation of Azido-Ceramide into Glucosylceramide

| Condition | Azido-Glucosylceramide Level (pmol/mg protein) | GCS Activity (% of Control) |

|---|---|---|

| Control Cells | 50.2 ± 4.5 | 100 |

This table shows representative data from an experiment using this compound to assess GCS activity. The significant decrease in the formation of azido-glucosylceramide in the presence of a known inhibitor validates this method for studying GCS function.

Specific Glycosidases in Sphingolipid Breakdown

The catabolism of GSLs is carried out by a series of specific lysosomal glycosidases that sequentially remove sugar residues. Deficiencies in these enzymes lead to lysosomal storage diseases. By tracing the metabolic fate of GSLs synthesized from this compound, the activity of specific glycosidases can be assessed. For instance, after the formation of a complex azido-GSL, cells can be monitored for the appearance of its breakdown products. The rate of disappearance of the parent azido-GSL and the appearance of its simpler azido-glycolipid metabolites can provide a measure of the activity of the relevant glycosidases.

Table 4: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Sphingosine Kinase | SphK |

| Sphingosine Kinase 1 | SphK1 |

| Sphingosine-1-Phosphate | S1P |

| Sphingosine Kinase 2 | SphK2 |

| Sphingosine-1-Phosphate Phosphatase | SPP |

| Sphingosine-1-Phosphate Lyase | SPL |

| Glycosphingolipid | GSL |

| Glucosylceramide Synthase | GCS |

| Uridine diphosphate glucose | UDP-glucose |

| Glucosylceramide |

An in-depth examination of the chemical compound this compound and its application in tracking the intracellular movement and final destination of sphingolipids is presented in this article. This unique ceramide analog, featuring an azido (B1232118) group, serves as a powerful tool for researchers. The azido group allows for a specific chemical reaction known as "click chemistry," enabling the attachment of fluorescent tags or other reporters. This technique allows for the precise visualization and analysis of sphingolipid pathways within the cell, providing critical insights into their complex journey from synthesis to their functional roles in cellular membranes.

Mechanistic Insights into Cellular Signaling and Protein Interactions

Role in Sphingolipid Rheostat Regulation

The "sphingolipid rheostat" is a conceptual model that describes the balance between key bioactive sphingolipids, primarily ceramide and sphingosine-1-phosphate (S1P), in determining cell fate. nih.gov This balance is tightly controlled by the enzymatic interconversion of these lipids. nih.gov As a cell-permeable ceramide analog, N-(6-azidohexanoyl)-D-erythro-sphingosine can be experimentally introduced to cells to shift this equilibrium, mimicking an increase in cellular ceramide levels.

Ceramide and sphingosine-1-phosphate (S1P) generally exert opposing effects on cellular processes. mdpi.com Elevated levels of ceramide are strongly associated with pro-apoptotic and anti-proliferative signals, inducing cell cycle arrest and programmed cell death. nih.govnih.gov Conversely, S1P is a potent signaling molecule that promotes cell proliferation, survival, and migration. nih.govmdpi.com

The cellular balance between these two lipids is critical. Sphingosine (B13886), the metabolic precursor to both, can be acylated to form ceramide or phosphorylated by sphingosine kinases (SphK) to form S1P. nih.govmdpi.com Ceramide itself can be deacylated by ceramidases to yield sphingosine, which can then be converted to S1P. mdpi.com This rapid interconversion forms the biochemical basis of the sphingolipid rheostat. nih.gov By introducing this compound, researchers can artificially increase the cellular pool of ceramide-like molecules, thereby pushing the rheostat towards a pro-apoptotic state and allowing for detailed study of the downstream consequences. This approach has been instrumental in confirming that tipping the balance toward ceramide accumulation leads to cell death, a key focus for cancer therapy research. nih.govresearchgate.net

Investigations of Protein-Lipid Interactions

A primary application of this compound is in the identification and characterization of protein-lipid interactions. The azido (B1232118) group serves as a chemical handle for covalent ligation to alkyne-containing reporter tags via copper-catalyzed or copper-free click chemistry. This enables the specific labeling and subsequent isolation of proteins that bind to this ceramide analog.

The identification of proteins that directly interact with sphingolipids is crucial for understanding their mechanism of action. Bifunctional lipid analogs, which contain both a bio-orthogonal reactive group (like an azide (B81097) or alkyne) and often a photo-activatable group, are state-of-the-art tools for this purpose. nih.govresearchgate.net this compound functions as such a probe.

The general workflow for identifying binding partners involves incubating cells with the azido-ceramide, allowing it to incorporate into cellular membranes and interact with endogenous proteins. Following this, the cells are lysed, and an alkyne-tagged reporter molecule (e.g., alkyne-biotin) is "clicked" onto the azido-ceramide. The now biotinylated ceramide-protein complexes can be affinity-purified using streptavidin-coated beads and subsequently identified by mass spectrometry. nih.gov A similar approach using a photo-activatable and clickable sphingosine analog (pacSph) successfully identified over 180 novel sphingolipid-binding proteins. researchgate.net

Table 1: Examples of Protein Categories Identified Using Sphingolipid Probes This table is representative of the types of proteins identified in studies using clickable sphingolipid analogs. The specific proteins that bind this compound would require a dedicated proteomic screen.

| Protein Category | Examples | Potential Function in Sphingolipid Biology |

| Metabolic Enzymes | Ceramide synthase, Sphingomyelinase | Direct regulation of sphingolipid levels |

| Kinases & Phosphatases | Protein Kinase C (PKC) | Downstream signaling effectors |

| Trafficking Proteins | Vesicular transport proteins (e.g., COPI, COPII) | Intracellular transport and localization of lipids |

| Structural Proteins | Cytoskeletal components | Anchoring of signaling complexes |

| Receptors | G-protein coupled receptors | Transmembrane signaling |

The interaction between lipids and proteins is fundamental to cellular function, influencing everything from signal transduction to membrane trafficking. nih.gov Identifying the specific proteins that bind to ceramide and its analogs provides direct insight into the molecular pathways they regulate. For example, the discovery that ceramide binds to specific protein kinases or phosphatases helps to explain how it exerts its effects on cell signaling cascades. Furthermore, identifying interactions with vesicular trafficking machinery can reveal how ceramides (B1148491) influence the transport of cargo between cellular organelles. nih.gov These protein-lipid associations can alter the conformation, activity, and subcellular localization of the interacting protein, thereby propagating the biological signal initiated by the lipid. researchgate.net

Modulation of Enzyme Activities

Ceramides and their metabolites, including sphingosine, are known to directly and indirectly modulate the activity of various enzymes, playing a significant role in signal transduction.

Sphingosine, a direct metabolic product of ceramide deacylation, is a well-documented modulator of Protein Kinase C (PKC), a family of enzymes critical for regulating cell growth, differentiation, and apoptosis. nih.govnih.gov In many experimental systems, sphingosine acts as a potent inhibitor of PKC. nih.govdocumentsdelivered.com This inhibitory action is a key mechanism through which the sphingolipid pathway can influence cellular signaling.

The effect of sphingolipids on PKC can be complex. While often an inhibitor, sphingosine can become an activator of PKC in the presence of certain other lipids, such as oleic acid. nih.gov This dual role suggests that the local lipid environment within the cell membrane is a critical determinant of PKC activity. nih.gov Since this compound can be metabolized by cellular ceramidases to produce a corresponding azido-sphingosine, it can indirectly influence PKC activity through its metabolic products, providing a tool to probe these regulatory interactions.

Table 2: Summary of Research Findings

| Subject of Investigation | Key Finding | Reference Compound(s) | Implication for this compound |

| Sphingolipid Rheostat | The balance between ceramide and S1P dictates cell fate (apoptosis vs. survival). | Ceramide, Sphingosine-1-Phosphate | Can be used to experimentally shift the rheostat towards a pro-apoptotic ceramide-dominant state. |

| Protein Identification | Bifunctional lipid analogs enable proteome-wide identification of lipid-binding proteins. | pacCer, pacSph | The azido group allows it to function as a probe for identifying ceramide-binding proteins via click chemistry. |

| PKC Modulation | Sphingosine is a potent, but context-dependent, modulator of PKC activity. | Sphingosine, D-erythro-sphingosine | Can indirectly modulate PKC activity upon its metabolic conversion to an azido-sphingosine analog. |

Protein Phosphatase 2A (PP2A) Activation

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that regulates a multitude of cellular processes, and its activity is known to be modulated by ceramides. While direct studies on the activation of PP2A by this compound are not extensively documented, the use of clickable ceramide analogs has been instrumental in identifying ceramide-binding proteins, which include the PP2A inhibitor, SET. nih.gov By employing photoactivatable and clickable ceramide analogs, researchers can covalently link ceramide to its interacting partners, allowing for their subsequent identification. This methodology has provided evidence that ceramides can activate PP2A by binding to and relieving the inhibition imposed by SET. nih.govmetwarebio.com this compound, with its azido group, is a tool designed for such "click chemistry" applications, enabling researchers to covalently attach reporter molecules like fluorophores or biotin (B1667282) for visualization and pull-down experiments.

Ceramide Kinase Assays

Ceramide kinases (CERK) are enzymes that phosphorylate ceramide to produce ceramide-1-phosphate, another important signaling molecule. Assays for CERK activity are crucial for understanding the regulation of this pathway. While there is no specific literature detailing the use of this compound in ceramide kinase assays, the functionalization of sphingolipids with azido groups provides a potential avenue for developing novel assay methodologies. uni-bonn.de For instance, an azido-containing ceramide could be used as a substrate, and the resulting phosphorylated product could be "clicked" to a reporter molecule for detection and quantification. This approach could offer a non-radioactive and highly sensitive alternative to traditional kinase assays.

Sigma-1 Receptor (S1R) Regulation by Sphingoid Bases

The Sigma-1 Receptor (S1R) is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface that is involved in regulating a variety of cellular functions. While research has established that endogenous sphingolipids, including sphingosine, can modulate S1R activity, there is currently no available scientific literature that specifically investigates the interaction between this compound and the Sigma-1 Receptor. The application of clickable sphingolipid probes in this context remains an area for future investigation.

Epigenetic Regulation through Sphingolipid Metabolites

Histone Deacetylase (HDAC) Modulation by Sphingosine-1-Phosphate

Sphingosine-1-phosphate (S1P), a metabolite of sphingosine, has been implicated in epigenetic regulation, including the modulation of histone deacetylases (HDACs). However, the scientific literature does not currently contain studies that have utilized this compound to investigate the modulation of HDACs. As a ceramide analog, its direct relevance to S1P-mediated HDAC regulation is not established.

Mitochondrial Homeostasis and Bioenergetics

Ceramides are known to accumulate in mitochondria and can influence mitochondrial function, including apoptosis. The use of photoactivatable and clickable ceramide analogs, such as this compound, has been pivotal in identifying mitochondrial ceramide-binding proteins. nih.govnih.gov One such study utilized a photoactivatable and clickable ceramide to identify StarD7, a protein involved in the mitochondrial import of phosphatidylcholine, as a novel ceramide-binding protein. nih.gov This interaction suggests a potential mechanism by which ceramides may influence mitochondrial lipid composition and, consequently, mitochondrial function and morphology. nih.gov

Another significant finding from the application of a photoactivatable ceramide probe was the identification of the voltage-dependent anion channels VDAC1 and VDAC2 as mitochondrial ceramide binding proteins. researchgate.net This discovery provides a molecular basis for ceramide-induced apoptosis, suggesting that direct binding to VDAC2 is a key step in this process. researchgate.net

| Protein Identified | Experimental Tool | Proposed Function in Mitochondria | Reference |

|---|---|---|---|

| StarD7 | Photoactivatable and clickable ceramide analog | Mitochondrial import of phosphatidylcholine, influencing mitochondrial function and morphology. | nih.gov |

| VDAC1 | Photoactivatable ceramide probe | Mitochondrial ceramide binding, implicated in apoptosis. | researchgate.net |

| VDAC2 | Photoactivatable ceramide probe | Direct effector of ceramide-mediated cell death. | researchgate.net |

Exosome Biogenesis and Intercellular Communication

Exosomes are extracellular vesicles that play a crucial role in intercellular communication. Ceramide is known to be involved in the biogenesis of exosomes. The use of clickable ceramide analogs, like ω-N3-C6-Cer and ω-N3-C16-Cer, has been documented in studies modeling the plasma membrane of T cells, which are known to release exosomes upon activation. mdpi.com These clickable ceramides allow for the tracking and visualization of ceramide distribution and incorporation into membranes, which is relevant to understanding the formation of ceramide-rich domains that can drive the budding of intraluminal vesicles, the precursors to exosomes. mdpi.com While not directly studying exosome biogenesis, this research highlights the utility of this compound as a tool to investigate the lipid dynamics underlying this process.

Applications in Disease Model Research Mechanism Focused

Cellular Responses to Stress and Apoptotic Pathways

While direct studies on the apoptotic and stress-response mechanisms of N-(6-azidohexanoyl)-D-erythro-sphingosine are not extensively detailed, the functions of its parent compounds, short-chain ceramides (B1148491) and sphingosine (B13886), are well-established and provide a mechanistic framework.

Ceramides are known mediators of cellular stress signals, capable of coordinating growth suppression and apoptosis. nih.gov Short-chain ceramide analogs like N-hexanoylsphingosine (C6-Cer) are cell-permeable and are widely used to mimic the effects of endogenous ceramides. Research has shown that apoptosis induced by C6-Cer in human neuroepithelioma cells is associated with the accumulation of endogenously produced ceramide. capes.gov.br This suggests a mechanism where the exogenous short-chain ceramide stimulates the cellular machinery to produce its own pro-apoptotic ceramides. Cells may attempt to evade this ceramide-induced apoptosis by converting the ceramide into glucosylceramide; inhibiting this conversion potentiates the apoptotic effect. capes.gov.br

Furthermore, the sphingosine backbone of the molecule is also a key player in apoptosis. Oxidative stress, a common cellular stressor, enhances the formation of ceramide and its subsequent breakdown into sphingosine. nih.govarvojournals.org This accumulation of sphingosine can, in turn, trigger apoptosis in various cell types, including photoreceptors. nih.govarvojournals.org The apoptotic pathway mediated by sphingosine involves the production of reactive oxygen species (ROS) and the release of cytochrome c from mitochondria. nih.gov Conversely, the phosphorylation of sphingosine by sphingosine kinases creates sphingosine-1-phosphate (S1P), a pro-survival molecule. arvojournals.org The balance between ceramide/sphingosine levels and S1P levels is a critical determinant of cell fate under stress conditions. researchgate.net Therefore, this compound is a valuable probe for dissecting these pathways, with the potential to influence the ceramide/sphingosine pool and consequently modulate stress responses and apoptosis.

Inflammation and Immune Response Modulations

The role of sphingolipids in modulating inflammation and immune responses is complex, with different metabolites exerting distinct effects. The most studied of these is sphingosine-1-phosphate (S1P), a downstream product of sphingosine metabolism. frontiersin.orgmdpi.com S1P is a critical signaling molecule that regulates immune cell trafficking. nih.govelsevierpure.com It acts as a gatekeeper for the circulation of lymphocytes, and modulating its signaling pathways is a therapeutic strategy for inflammatory conditions such as inflammatory bowel disease (IBD). mdpi.comnih.govelsevierpure.com Given that this compound can be metabolized within the cell, it has the potential to enter this pathway and influence the levels of S1P, thereby modulating immune cell migration and inflammatory responses.

In a more direct mechanism, sphingolipids found at mucosal surfaces are thought to play a role in innate immunity against bacterial infections. nih.govnih.gov The potent antibacterial activity of this compound against specific pathogens like Neisseria represents a direct modulation of the host's defense mechanism. nih.govmdpi.com By eliminating invading pathogens at an early stage, the compound can prevent the cascade of events that leads to a full-blown inflammatory response. The azido-modification of the ceramide analog makes it a particularly effective antimicrobial agent, allowing it to be visually tracked as it interacts with and kills bacteria. mdpi.comnih.gov

Neurobiological Research Applications (e.g., Neurite Growth)

In neurobiology, sphingolipids are integral to neuronal survival, differentiation, and function. The metabolic balance between pro-apoptotic sphingosine and pro-survival S1P is crucial in the nervous system. Nerve growth factor (NGF), a key neurotrophin, relies on the S1P pathway for its cytoprotective effects. nih.gov Studies using PC12 cells, a common model for neuronal differentiation, have shown that S1P protects against apoptosis induced by serum withdrawal and enhances NGF-mediated neurite outgrowth. nih.gov

Conversely, sphingosine itself has been shown to suppress neurite outgrowth directed by NGF. nih.gov As a precursor to both ceramide and S1P, sphingosine levels are tightly regulated. This compound, as a synthetic sphingolipid, can be used in neurobiological research to probe these pathways. Its influence on the intracellular sphingolipid pool could potentially modulate neuronal apoptosis and differentiation. The "clickable" azide (B81097) tag offers a method to visualize its uptake, transport, and localization within specific neuronal compartments, aiding in the study of sphingolipid dynamics during processes like neurite extension and synapse formation.

Antimicrobial Mechanism Investigations (e.g., against Neisseria)

A significant application of this compound is in the investigation of antimicrobial mechanisms, particularly against pathogenic Neisseria species such as N. meningitidis and N. gonorrhoeae. nih.govnih.gov Research has demonstrated that this ω-azido-functionalized C6-ceramide possesses potent and specific bactericidal activity against these pathogens, while being largely inactive against others like Escherichia coli and Staphylococcus aureus. nih.govnih.gov

The mechanism of action involves the rapid uptake of the compound by the bacteria, which occurs within five minutes of exposure. nih.govnih.gov Advanced imaging techniques, including confocal laser scanning microscopy and super-resolution microscopy, have shown that once inside, the compound distributes homogeneously within the bacterial membrane. nih.gov The presence of the terminal azido (B1232118) group on the fatty acid chain significantly enhances its antibacterial potency compared to unmodified C6-ceramide. nih.gov Kinetic assays reveal that this compound kills N. meningitidis within two hours at its minimal inhibitory concentration. nih.govnih.gov

Crucially, this bactericidal activity occurs at concentrations that show no significant toxic effects on host cells, highlighting its potential as a selective antimicrobial agent. nih.govnih.govmdpi.com The azido group not only enhances efficacy but also serves as a chemical handle for bioorthogonal click chemistry, enabling researchers to visualize the molecule's localization within the bacterial envelope and study its disruptive effects on membrane integrity. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound against Pathogenic Neisseria

| Compound | Target Organism | MIC (µg/ml) | MBC (µg/ml) |

| This compound | N. meningitidis | 2 | 4 |

| This compound | N. gonorrhoeae | 2 | 4 |

| C6-Ceramide (unmodified) | N. meningitidis | 8 | 16 |

| C6-Ceramide (unmodified) | N. gonorrhoeae | 8 | 16 |

Data sourced from Becam et al. (2017). nih.gov MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration.

Advanced Methodologies for N 6 Azidohexanoyl D Erythro Sphingosine Research

Quantitative Lipidomics Approaches (e.g., UPLC-MRM/MS)

The integration of N-(6-azidohexanoyl)-D-erythro-sphingosine into cellular metabolism allows for precise tracking and quantification of newly synthesized sphingolipids. Ultra-Performance Liquid Chromatography (UPLC) coupled with Multiple Reaction Monitoring/Mass Spectrometry (MRM/MS) stands as a primary methodology for this purpose. This technique offers high sensitivity and specificity for identifying and quantifying a wide array of sphingolipid species derived from the initial probe. nih.gov

The general workflow involves introducing this compound to cells or organisms, where it enters the de novo sphingolipid synthesis pathway. frontiersin.org It is subsequently converted into more complex sphingolipids, such as azido-ceramides, azido-sphingomyelins, and azido-glycosphingolipids. Following a period of metabolic incorporation, lipids are extracted from the cells. The azido-tagged lipids can then be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or another tag that facilitates mass spectrometry analysis, although direct detection of the azido-lipid is also common.

UPLC separates the complex mixture of lipids, and the mass spectrometer, operating in MRM mode, selectively detects and quantifies the specific azido-containing lipid species based on their unique precursor-to-product ion transitions. nih.gov This quantitative approach enables researchers to build detailed profiles of sphingolipid metabolism and identify changes in response to various stimuli or in disease states. nih.gov LC-MS/MS has become a powerful tool for the analysis of the structural diversity and inter-conversion of sphingolipid metabolites. nih.gov

| Parameter | Description | Relevance to this compound |

| Instrumentation | Triple Quadrupole (QQQ) or Quadrupole-Linear Ion Trap (QTRAP) Mass Spectrometers | Provides high sensitivity and specificity required for detecting low-abundance lipid species. nih.gov |

| Technique | Multiple Reaction Monitoring (MRM) | Allows for the targeted quantification of specific azido-sphingolipid metabolites by monitoring predefined precursor-product ion pairs. nih.gov |

| Sample Preparation | Lipid Extraction | Standard protocols (e.g., Bligh-Dyer or Folch extraction) are used to isolate lipids from cell or tissue samples after metabolic labeling. |

| Internal Standards | Isotope-labeled lipids | Commercially available stable-isotope labeled sphingolipids are often used to correct for variability in extraction and ionization efficiency. nih.gov |

Live-Cell Imaging and Spatiotemporal Dynamics of Sphingolipids

A significant advantage of using this compound is its utility in visualizing the subcellular localization and movement of sphingolipids in living cells. This is achieved by coupling the metabolic labeling with bioorthogonal click chemistry and fluorescence microscopy. nih.govresearchgate.net

The methodology involves incubating live cells with this compound, which is metabolized and incorporated into various sphingolipids. These newly synthesized azido-sphingolipids traffic through the cell's secretory and endocytic pathways, localizing to specific organelles like the endoplasmic reticulum (ER), Golgi apparatus, and plasma membrane. nih.govresearchgate.net Subsequently, a fluorescent reporter molecule containing a strained alkyne (e.g., a DBCO- or BCN-conjugated dye) is added to the cells. nih.gov This alkyne reacts specifically with the azido (B1232118) group on the incorporated sphingolipids in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. nih.gov This reaction is biocompatible and can be performed on live cells without significant toxicity. nih.gov

Following the "click" reaction, the now-fluorescent sphingolipids can be visualized using advanced microscopy techniques, such as confocal microscopy. This allows for high-resolution, three-dimensional imaging of sphingolipid distribution within the cell. nih.gov By performing time-lapse imaging, researchers can track the movement (spatiotemporal dynamics) of these lipids between different cellular compartments, providing insights into the mechanisms of lipid transport and the organization of membrane domains. illinois.edu Studies have shown that azido-sphingolipid analogs are incorporated and primarily localized in the endoplasmic reticulum membrane, similar to their endogenous counterparts. nih.govresearchgate.net

| Component | Function | Example |

| Metabolic Probe | Introduces the azido functional group into newly synthesized sphingolipids. | This compound |

| Bioorthogonal Reaction | Covalently attaches a fluorophore to the azido-tagged lipid. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) nih.gov |

| Fluorescent Reporter | A strained alkyne attached to a fluorescent dye for visualization. | DBCO-488, BCN-546 |

| Imaging Technique | High-resolution visualization of labeled lipids in live or fixed cells. | Confocal Fluorescence Microscopy nih.gov |

Genetic and Pharmacological Interventions for Pathway Dissection

This compound serves as a powerful tool for dissecting the complex sphingolipid metabolic network when combined with genetic and pharmacological interventions. By perturbing the pathway at specific points and tracking the fate of the azido-probe, researchers can elucidate enzyme function, pathway regulation, and the roles of specific lipids. nih.gov

Pharmacological interventions involve using small molecule inhibitors that target specific enzymes in the sphingolipid pathway. For instance, myriocin inhibits serine palmitoyltransferase, the first and rate-limiting enzyme in de novo sphingolipid synthesis. nih.gov By treating cells with such an inhibitor before or during labeling with this compound, researchers can confirm the probe's entry point into the pathway and study the consequences of its blockage. The resulting changes in the abundance of labeled downstream metabolites can be quantified using the lipidomics methods described in section 8.1.

Genetic interventions offer a more targeted approach to pathway dissection. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to silence or knock out the genes encoding specific enzymes. illinois.edu For example, silencing the gene for a ceramide synthase would lead to the accumulation of its precursor (azido-sphinganine) and a decrease in the corresponding azido-ceramide species after labeling. This approach helps to confirm the function of specific enzymes and to uncover redundancies or alternative metabolic routes within the pathway. These genetic manipulations can cause severe neurodegenerative diseases if a single degradative step fails. nih.gov

| Intervention Type | Method | Target Example | Effect on Labeled Lipids |

| Pharmacological | Small Molecule Inhibitor | Myriocin | Blocks serine palmitoyltransferase, preventing the incorporation of the probe into complex sphingolipids. nih.gov |

| Pharmacological | Small Molecule Inhibitor | Fumonisin B1 | Inhibits ceramide synthases, leading to an accumulation of labeled sphinganine. |

| Genetic | RNA interference (RNAi) | siRNA against Sphingomyelin (B164518) Synthase | Decreases the production of labeled sphingomyelin, with a potential increase in labeled ceramide. illinois.edu |

| Genetic | Gene Knockout (e.g., CRISPR) | Deletion of a glucosylceramide synthase gene | Prevents the synthesis of labeled glucosylceramide from labeled ceramide. |

In Vitro Reconstitution Systems for Membrane and Protein Studies

In vitro reconstitution systems provide a simplified, controlled environment to study the biochemical and biophysical properties of lipids and their interactions with proteins, free from the complexity of a living cell. This compound and its metabolites can be incorporated into these systems to investigate specific molecular interactions.

One common approach is the use of artificial membranes, such as liposomes or supported lipid bilayers. Azido-functionalized sphingolipids can be included in the lipid mixture used to form these membranes. These model membranes can then be used for several applications:

Protein-Lipid Interaction Studies: By reconstituting purified membrane proteins into bilayers containing azido-sphingolipids, researchers can study direct binding interactions. The azido group can be used to crosslink the lipid to interacting proteins, which can then be identified by mass spectrometry.

Enzyme Activity Assays: The function of sphingolipid-metabolizing enzymes can be studied in a controlled manner. For example, a purified ceramide synthase could be reconstituted with liposomes containing this compound to measure its activity directly. nih.govresearchgate.net

Biophysical Studies: The incorporation of modified sphingolipids can alter the physical properties of a membrane, such as fluidity, thickness, and domain formation (lipid rafts). Techniques like fluorescence recovery after photobleaching (FRAP) or atomic force microscopy (AFM) can be used to study how azido-sphingolipids affect these properties. The synthesis of such lipids is crucial for biophysical studies of their hydrated bio-molecular assemblies. nih.gov

Microsomal in vitro assays, which use fractions of the endoplasmic reticulum, also serve as a valuable tool. These assays have confirmed that azido-sphinganine analogs mimic their natural counterparts and are processed by the enzymes of the sphingolipid biosynthetic pathways. nih.govresearchgate.net

| System | Components | Research Application |

| Liposomes | Phospholipids, Cholesterol, Azido-Sphingolipid | Studying enzyme kinetics, membrane permeability, and protein-lipid binding. |

| Supported Lipid Bilayers | Lipid monolayer or bilayer on a solid support (e.g., mica, glass) | Investigating membrane structure and dynamics with surface-sensitive techniques (e.g., AFM). |

| Microsomes | Vesicles derived from the Endoplasmic Reticulum | Assaying the activity of ER-resident enzymes involved in sphingolipid synthesis using the azido-probe as a substrate. nih.govresearchgate.net |

| Protein Purified Systems | Purified enzyme + Substrate (Azido-Sphingolipid) | Characterizing the specific activity and substrate preference of an isolated enzyme. |

Perspectives and Emerging Research Directions

Development of Next-Generation Sphingolipid Probes

The study of sphingolipids has been historically challenging due to their complex metabolism and structural diversity. The advent of chemical probes like N-(6-azidohexanoyl)-D-erythro-sphingosine marks a significant leap forward from earlier methods. Traditional techniques, such as using radiolabeled precursors like [¹⁴C]serine or [³H]sphingosine, provided valuable insights into metabolic pathways but were limited in spatial resolution and application versatility. biologists.comnih.gov

Next-generation probes, exemplified by "clickable" sphingolipid analogs, offer enhanced specificity and a broader range of applications. nih.gov The azide (B81097) handle on this compound allows for its detection with high sensitivity and resolution through click reactions, overcoming some limitations of bulky fluorescent tags which can alter the lipid's natural behavior. researchgate.net This has paved the way for more sophisticated tools, including:

Fluorogenic Probes : These molecules become fluorescent only upon reacting with their target, reducing background noise and enabling no-wash, live-cell imaging of specific sphingolipids like sphingosine (B13886). researchgate.netnih.gov

Photoswitchable Probes : These probes, such as azobenzene-containing ceramides (B1148491), can have their properties and behavior within membranes altered by light, allowing for precise spatial and temporal control over lipid signaling and function. biologists.com

Multifunctional Probes : Researchers have developed caged compounds that are biologically inactive until activated by light. biologists.comresearchgate.net Once uncaged within a specific organelle, the active probe can participate in metabolism and signaling, and a second photoreaction can cross-link it to interacting proteins for later analysis. researchgate.net

These advancements provide a more dynamic and detailed picture of sphingolipid biology, moving beyond static measurements to the observation of metabolic flux and real-time interactions. nih.gov

Table 1: Comparison of Sphingolipid Probe Generations

| Probe Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Radiolabeled Probes | Incorporation of radioactive isotopes (e.g., ³H, ¹⁴C) into sphingolipid precursors. | Excellent mimics of endogenous lipids; useful for metabolic flux analysis. biologists.com | Limited to metabolic analyses; poor spatial resolution; safety concerns. biologists.com |

| Fluorescent Probes | Direct attachment of a fluorophore (e.g., NBD, BODIPY) to a sphingolipid analog. | Enables direct visualization in live cells via fluorescence microscopy. nih.govthermofisher.com | The bulky fluorescent tag can alter the lipid's metabolism, trafficking, and biological activity. |

| "Clickable" Probes | Incorporation of a small bioorthogonal handle (e.g., azide, alkyne) into the lipid structure. | The small tag minimizes biological perturbation; allows for versatile downstream detection with various reporters (fluorophores, biotin) via click chemistry. researchgate.netresearchgate.net | Requires a two-step process for detection (metabolic labeling followed by click reaction). |

| Fluorogenic Probes | A probe that becomes fluorescent upon specific reaction with the target lipid. | High signal-to-noise ratio; enables no-wash live-cell imaging of endogenous lipid pools. researchgate.netnih.gov | Development can be challenging; potential for hydrolysis leading to background fluorescence. nih.gov |

Integration with Systems Biology Approaches

Systems biology aims to understand the entirety of biological processes by studying the interactions between cellular components. Probes like this compound are instrumental in this endeavor as they can be integrated with high-throughput "omics" technologies to provide a global view of sphingolipid networks. mdpi.com

Metabolic labeling with this azido-ceramide, followed by click chemistry and analysis, allows for a comprehensive investigation of the sphingolipidome. illinois.edu When combined with mass spectrometry (MS), it becomes a powerful tool for lipidomics, enabling the identification and quantification of the probe's downstream metabolites, such as azido-sphingomyelin and azido-glucosylceramide. nih.govresearchgate.net This approach provides a dynamic snapshot of the flux through various branches of the sphingolipid metabolic pathway. nih.gov

Furthermore, the integration extends to proteomics. By attaching a biotin (B1667282) tag to the metabolized azido-sphingolipids via a click reaction, researchers can perform affinity purification followed by mass spectrometry. This strategy, a form of chemical proteomics, helps identify proteins that interact with specific sphingolipids, revealing new components of signaling pathways or transport machinery. nih.gov The combination of these techniques allows for a multi-faceted analysis, connecting changes in lipid metabolism to alterations in protein networks and cellular function.

Table 2: Systems Biology Applications of this compound

| "Omics" Field | Technique | Information Yielded |

|---|---|---|

| Lipidomics | Metabolic labeling followed by Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov | Identification and quantification of downstream sphingolipid metabolites; analysis of metabolic flux and pathway regulation. nih.gov |

| Proteomics | Click chemistry-based affinity purification followed by Mass Spectrometry (MS). nih.gov | Identification of sphingolipid-binding proteins, including enzymes, receptors, and transporters. |

| Transcriptomics | Can be used in parallel to correlate changes in sphingolipid profiles with gene expression patterns. | Understanding the transcriptional regulation of sphingolipid metabolism and signaling. |

| Imaging | Click chemistry with fluorescent tags followed by Confocal or Super-Resolution Microscopy. biologists.comnih.gov | High-resolution spatial and temporal localization of sphingolipids within cellular organelles and membranes. |

Unraveling Complex Biological Networks through Sphingolipid Probes

The ultimate goal of using chemical probes like this compound is to decipher the complex roles of sphingolipids in health and disease. researchgate.net Sphingolipids are not merely structural components of membranes; they are critical signaling molecules that form intricate and interconnected networks regulating processes like cell growth, apoptosis, and inflammation. nih.govnih.gov

The use of these probes allows researchers to map these networks with increasing precision. For example, by visualizing the probe's journey through the cell, from the endoplasmic reticulum to the Golgi and plasma membrane, scientists can dissect the spatial organization of sphingolipid metabolism. nih.govresearchgate.net This has been crucial in understanding how the localization of specific enzymes dictates the fate of ceramide and other metabolites. nih.gov

Moreover, these tools are vital for investigating disease states characterized by abnormal sphingolipid metabolism. researchgate.net For example, probes have been used to demonstrate sphingosine accumulation in cells from patients with Niemann-Pick disease type C, a lipid storage disorder. biologists.comnih.gov In the context of infectious disease, azido-sphingosine analogs have been employed to study how pathogens interact with host cell sphingolipids. biologists.com By identifying the specific proteins and pathways affected by dysregulated sphingolipid metabolism, these probes help uncover novel therapeutic targets and contribute to a deeper understanding of complex biological systems. fiercebiotech.com

Q & A

Q. How is N-(6-azidohexanoyl)-D-erythro-sphingosine synthesized and characterized for research use?

The compound is synthesized via N-acylation of D-erythro-sphingosine with a 6-azidohexanoyl group. Purification involves reversed-phase chromatography, and characterization employs:

Q. What are the storage and handling precautions for this compound?

- Storage : Keep in amber vials at −20°C under inert gas (e.g., argon) to prevent azide degradation. Avoid exposure to light, moisture, and strong acids/bases .

- Handling : Use nitrile gloves, lab coats, and chemical fume hoods. Avoid copper-containing tools unless intentionally used for click chemistry reactions .

Q. What are the primary research applications of this compound?

- Click Chemistry : The terminal azide enables Cu(I)-catalyzed cycloaddition with alkynes for labeling lipid membranes or protein interactions .

- Lipid Raft Studies : Used to track sphingolipid dynamics in cellular membranes via fluorescent alkyne probes .

Advanced Research Questions

Q. How can researchers optimize click chemistry reactions using this compound in cellular systems?

- Catalyst System : Use 1 mM Cu(I) (e.g., TBTA ligand) with ascorbate reductant to enhance reaction specificity and minimize cytotoxicity .

- Solvent Compatibility : Dissolve the compound in DMSO (≤0.1% final concentration) to maintain membrane integrity. Validate reaction efficiency via fluorescence microscopy or flow cytometry .

Q. How should discrepancies in cellular uptake data be addressed?

Q. What analytical techniques validate the incorporation of this compound into lipid membranes?

Q. How does this compound synergize with other bioactive lipids in signaling pathways?

Q. How can researchers mitigate unexpected byproducts during click chemistry reactions?

- Azide Stability : Avoid prolonged storage at room temperature or exposure to UV light, which can degrade the azide group .

- Byproduct Analysis : Use LC-MS to identify and quantify side products (e.g., triazole isomers) and adjust reaction pH (6.5–7.5) to favor the desired product .

Methodological Notes

- Data Contradictions : Conflicting results in lipid trafficking studies may arise from cell type-specific ceramide metabolism. Cross-validate findings in multiple models (e.g., INS-1E β-cells vs. BHK fibroblasts) .

- Ethical Compliance : For in vitro studies, ensure informed consent protocols when using human-derived materials (e.g., tear samples) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.